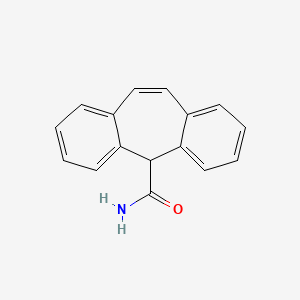

Citenamide

Description

Structure

3D Structure

Properties

IUPAC Name |

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c17-16(18)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQAPLNYYFQSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146356 | |

| Record name | Citenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10423-37-7 | |

| Record name | 5H-Dibenzo[a,d]cycloheptene-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10423-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citenamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010423377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citenamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17NZ10DWW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Cyanamide

For Researchers, Scientists, and Drug Development Professionals

Cyanamide (CH₂N₂) is a highly versatile and reactive organic compound with the formula CN₂H₂.[1] This white, crystalline solid serves as a fundamental building block in a wide array of applications, from agriculture to the synthesis of complex pharmaceuticals.[1][2] Its unique chemical structure, featuring both a nucleophilic amino group and an electrophilic nitrile group, imparts a dual reactivity that makes it an invaluable reagent in organic synthesis.[1][2][3] This guide provides a comprehensive overview of the core chemical properties of cyanamide, its reactivity, and key experimental protocols relevant to its use in research and development.

Core Physical and Chemical Properties

Cyanamide is a colorless, hygroscopic, and deliquescent crystalline solid.[4][5][6] It is highly soluble in water and polar organic solvents but less soluble in nonpolar hydrocarbons.[4][5][7] Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | CH₂N₂ |

| Molar Mass | 42.040 g/mol [1] |

| Appearance | Colorless crystalline solid[1][4] |

| Melting Point | 44-46 °C (111-115 °F; 317-319 K)[1][8][9] |

| Boiling Point | 260 °C (500 °F; 533 K) (decomposes)[1][4] |

| 83 °C at 6.7 Pa[1] | |

| Density | 1.28 g/cm³[1][4] |

| Water Solubility | 85 g/100 mL at 25 °C[1] |

| 775 g/L[8][9] | |

| pKa | 10.3[1] |

| 1.1 (at 29 °C)[8][9][10][11] | |

| log P | -0.82[1] |

Tautomerism and Self-Condensation

Cyanamide exists in equilibrium with its tautomer, carbodiimide (HN=C=NH).[1] The cyanamide form (N≡C–NH₂) is the dominant tautomer.[1] Possessing both nucleophilic and electrophilic sites within the same molecule, cyanamide is prone to self-condensation reactions.[1] It can dimerize to form 2-cyanoguanidine (dicyandiamide) and trimerize to form melamine.[1][5][12] This process is catalyzed by bases and hindered by acids or low temperatures.[1][6]

Chemical Reactivity and Mechanisms

The reactivity of cyanamide is defined by its bifunctional nature, allowing it to act as either an electrophile or a nucleophile.[1][2]

The primary reaction of cyanamide involves the addition of compounds with an acidic proton across the carbon-nitrogen triple bond.[1] This reactivity is fundamental to its role as a synthetic building block.

-

Hydrolysis: With water, cyanamide hydrolyzes to form urea.[1][12][13]

-

Reaction with H₂S and H₂Se: It reacts with hydrogen sulfide and hydrogen selenide to yield thiourea and selenourea, respectively.[1][12]

-

Reaction with Alcohols, Thiols, and Amines: Analogous reactions with alcohols, thiols, and amines produce alkylisoureas, isothioureas, and guanidines.[1][14] This pathway is crucial for the synthesis of various pharmaceuticals, including the anti-ulcer drug cimetidine.[1]

By consuming molecules with acidic protons, such as water, cyanamide can act as an effective dehydration agent, promoting condensation reactions.[1]

The bifunctionality of cyanamide is exploited in the synthesis of various heterocyclic compounds.[1] For example, it reacts with 1,2-diaminobenzene to form 2-aminobenzimidazole.[1] This reactivity is the foundation for the synthesis of numerous pharmaceuticals and agrochemicals, such as the hair-loss treatment minoxidil and the anthelmintic albendazole.[1]

Substituted cyanamides are versatile ligands in coordination chemistry, offering multiple coordination sites: the nitrile nitrogen, the nitrile π-bond, and the amino nitrogen.[3] This allows them to form a variety of organometallic complexes with applications in materials science.[3]

Cyanamide is a key intermediate in the production of many active pharmaceutical ingredients (APIs).[1][13] Its derivatives are found in drugs like the kinase inhibitor imatinib and the antiviral etravirine.[1] In covalent drug discovery, the cyanamide moiety has emerged as a promising electrophilic warhead, offering a balance of reactivity and selectivity for targeting specific protein residues.[15] It is also used as an alcohol-deterrent drug because it inhibits the enzyme aldehyde dehydrogenase (ALDH2).[13][16]

Experimental Protocols

A common laboratory and industrial method for preparing cyanamide involves the acidification of calcium cyanamide (CaCN₂).[5]

Methodology:

-

Slurry Preparation: A reaction vessel is charged with water and cooled using a brine solution.

-

Addition of Reactant: Calcium cyanamide is added to the chilled water to form a slurry, maintaining a temperature between 0-15 °C.[5]

-

Acidification: A dilute solution of sulfuric acid (e.g., 5%) is slowly added to the slurry to adjust the pH to approximately 6. The reaction mixture is stirred for about 20 minutes. The reaction is: CaCN₂ + H₂O + H₂SO₄ → NH₂CN + CaSO₄.[5]

-

Filtration: The mixture is filtered to remove the precipitated calcium sulfate. The filter cake is washed with water, and the washings are combined with the filtrate.[5]

-

Repetition: The filtration and washing process is typically repeated to maximize the yield of cyanamide in the aqueous solution.[5]

-

Concentration: The resulting filtrate is concentrated, for example, by thin-film evaporation, to achieve the desired concentration (e.g., a 50% cyanamide solution).[5]

Aqueous solutions of cyanamide are prone to self-condensation, especially in alkaline conditions.[1] To prevent dimerization and decomposition, commercial solutions are typically stabilized.

Methodology:

-

Buffering: The addition of a phosphate buffer, such as 0.5 wt% monosodium phosphate, is used to maintain a slightly acidic pH, which inhibits the base-catalyzed dimerization reaction.[1]

-

Moisture Scavenging (for solid): Solid cyanamide can be stabilized by adding a hydrolyzable ester, which absorbs moisture to suppress urea formation and neutralizes any alkalinity from ammonia.[1]

Safety and Handling

Cyanamide is a reactive and toxic compound that must be handled with appropriate safety precautions.[2][5]

-

Reactivity Hazards: It can polymerize explosively at temperatures above 122 °C or upon evaporation of aqueous solutions.[4][17] It reacts violently with strong oxidizing agents, strong reducing agents, acids, and bases.[6][17]

-

Health Hazards: Exposure can cause irritation to the skin, eyes, and respiratory system.[1][6] When consumed with alcohol, it produces severe "Antabuse-like" effects due to the inhibition of aldehyde dehydrogenase.[6]

-

Storage: Cyanamide should be stored in a cool, dry, well-ventilated area, away from incompatible substances.[2] Stabilizers are necessary for long-term storage of its solutions.[6]

Conclusion

Cyanamide is a molecule of significant industrial and academic importance. Its unique structure, characterized by coexisting nucleophilic and electrophilic centers, provides a rich and diverse reaction chemistry. This versatility has established cyanamide as an indispensable C1 building block for synthesizing a vast range of organic compounds, from commodity chemicals like melamine to highly complex and life-saving pharmaceuticals. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for leveraging its full potential in research, drug development, and industrial synthesis.

References

- 1. Cyanamide - Wikipedia [en.wikipedia.org]

- 2. Cyanamide: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 3. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. ICSC 0424 - CYANAMIDE [inchem.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Cas 420-04-2,Cyanamide | lookchem [lookchem.com]

- 9. 420-04-2 CAS MSDS (Cyanamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Cyanamid | 420-04-2 [m.chemicalbook.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. What is the mechanism of Cyanamide? [synapse.patsnap.com]

- 14. brill.com [brill.com]

- 15. Cyanamides - Enamine [enamine.net]

- 16. A Comprehensive Review of Cyanamide's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 17. CYANAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to Cyanamide Tautomerism and Self-Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyanamide (CH₂N₂) is a highly reactive and versatile molecule of significant interest in organic synthesis, pharmaceutical development, and prebiotic chemistry. Its reactivity is governed by the tautomeric equilibrium between the dominant cyanamide form (H₂N-C≡N) and the more reactive carbodiimide form (HN=C=NH), as well as its propensity to undergo self-condensation reactions to form oligomers such as dicyandiamide and melamine. A thorough understanding of the thermodynamics, kinetics, and underlying mechanisms of these transformations is crucial for controlling reaction pathways and designing novel synthetic strategies. This technical guide provides a comprehensive overview of cyanamide tautomerism and its self-condensation reactions, including quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in this field.

Cyanamide Tautomerism

Cyanamide exists in a tautomeric equilibrium between the amino-nitrile form and the carbodiimide form. The cyanamide tautomer is the more stable and predominant form under normal conditions.

Tautomeric Equilibrium

The equilibrium between the two tautomers lies heavily towards the cyanamide form.[1]

Diagram of Cyanamide Tautomeric Equilibrium

Caption: Tautomeric equilibrium between cyanamide and carbodiimide.

Quantitative Data on Tautomeric Equilibrium

The tautomeric equilibrium constant (Kt) for the formation of the carbodiimide tautomer in water at 25°C has been estimated.

| Parameter | Value | Conditions |

| Tautomeric Equilibrium Constant (Kt) | 0.6 x 10-7 | Water, 25°C |

This data is based on estimates from acid-catalysed hydrolysis studies.

Self-Condensation Reactions

Possessing both nucleophilic and electrophilic centers, cyanamide readily undergoes self-condensation reactions, primarily dimerization to 2-cyanoguanidine (dicyandiamide) and trimerization to melamine.[1]

Dimerization to 2-Cyanoguanidine (Dicyandiamide)

Under basic conditions, cyanamide dimerizes to form 2-cyanoguanidine. This reaction is inhibited by acidic conditions and low temperatures.[1]

Diagram of Cyanamide Dimerization Pathway

Caption: Base-catalyzed dimerization of cyanamide to dicyandiamide.

Trimerization to Melamine

Cyanamide or dicyandiamide can trimerize to form the stable cyclic compound, melamine. This reaction is typically carried out at elevated temperatures. The formation of melamine from dicyandiamide is believed to proceed through the dissociation of dicyandiamide back to cyanamide, which then trimerizes.

Diagram of Melamine Formation Pathway

Caption: Proposed pathway for the trimerization of cyanamide to melamine.

Quantitative Data: Kinetics and Thermodynamics

Kinetics of Cyanamide Dimerization

The dimerization of cyanamide to dicyandiamide in an alkaline environment is a critical step. The rate-limiting step is the formation of the C-N bond between a cyanamide molecule and a cyanamide anion. The Arrhenius equation for this reaction has been determined through density functional theory (DFT) calculations.

| Reaction | Temperature Range (K) | Arrhenius Equation (k in L mol⁻¹ s⁻¹) |

| Cyanamide Dimerization (RLS) | 323.15 - 363.15 | k = 2.16 x 10¹⁰ * exp(-7836.5 / T) |

Thermodynamics of Self-Condensation

The self-condensation reactions of cyanamide are thermodynamically favorable. The standard enthalpies of formation for the key species are provided below.

| Compound | Formula | State | ΔfH° (kJ/mol) at 298.15 K |

| Cyanamide | CH₂N₂ | solid | 58.89 ± 0.54 |

| 2-Cyanoguanidine | C₂H₄N₄ | solid | -37.2 ± 1.3 |

| Melamine | C₃H₆N₆ | solid | -66.1 ± 1.3 |

From these values, the standard enthalpy changes for the dimerization and trimerization reactions can be calculated:

| Reaction | Equation | ΔrH° (kJ/mol) at 298.15 K |

| Dimerization of Cyanamide | 2 CH₂N₂(s) → C₂H₄N₄(s) | -154.98 |

| Trimerization of Cyanamide | 3 CH₂N₂(s) → C₃H₆N₆(s) | -242.77 |

Experimental Protocols

Protocol for Determination of Tautomeric Equilibrium by NMR Spectroscopy

This protocol provides a general framework for using Nuclear Magnetic Resonance (NMR) spectroscopy to study the tautomeric equilibrium of cyanamide.

Objective: To qualitatively and quantitatively assess the tautomeric equilibrium between cyanamide and carbodiimide.

Materials and Equipment:

-

Cyanamide sample

-

Deuterated solvents (e.g., DMSO-d₆, CD₃CN, D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher) with variable temperature capabilities

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of cyanamide (e.g., 5-10 mg) and dissolve it in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆) in an NMR tube.

-

Ensure the cyanamide is fully dissolved. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum at room temperature.

-

Acquire a ¹³C NMR spectrum.

-

If possible, acquire a ¹⁵N NMR spectrum for more direct observation of the nitrogen environments.

-

To aid in peak assignment, perform 2D NMR experiments such as HSQC and HMBC.

-

-

Data Analysis:

-

Identify the characteristic signals for both the cyanamide and carbodiimide tautomers. The carbodiimide form is expected to be a minor component, so its signals may be weak.

-

For the cyanamide tautomer (H₂N-C≡N), expect a signal for the amino protons in the ¹H spectrum and distinct signals for the nitrile and amino-bearing carbons in the ¹³C spectrum.

-

For the carbodiimide tautomer (HN=C=NH), look for a signal for the imino protons in the ¹H spectrum and a characteristic signal for the central carbon in the ¹³C spectrum.

-

Integrate the corresponding signals for both tautomers in the ¹H NMR spectrum.

-

Calculate the mole fraction (X) of each tautomer from the integration values (I):

-

Xcyanamide = Icyanamide / (Icyanamide + Icarbodiimide)

-

Xcarbodiimide = Icarbodiimide / (Icyanamide + Icarbodiimide)

-

-

Calculate the equilibrium constant (Kt):

-

Kt = Xcarbodiimide / Xcyanamide

-

-

-

Variable Temperature Studies (Optional):

-

Acquire NMR spectra at different temperatures to study the effect of temperature on the equilibrium. This can provide thermodynamic information about the tautomerization process.

-

Protocol for Kinetic Analysis of Cyanamide Dimerization by HPLC

This protocol outlines a method for monitoring the kinetics of cyanamide dimerization to dicyandiamide using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate law and rate constant for the dimerization of cyanamide.

Materials and Equipment:

-

Cyanamide

-

Buffer solution (e.g., borate buffer, pH 9)

-

Quenching solution (e.g., acidic solution to stop the reaction)

-

HPLC system with a UV detector

-

HPLC column suitable for polar analytes (e.g., Primesep S or a C18 column with an appropriate mobile phase)

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Preparation of Standards:

-

Prepare stock solutions of cyanamide and dicyandiamide of known concentrations in the mobile phase or a suitable solvent.

-

Prepare a series of calibration standards by diluting the stock solutions.

-

Inject the standards into the HPLC system to generate calibration curves for both compounds.

-

-

Kinetic Run:

-

Prepare a solution of cyanamide of known initial concentration in the buffer solution at a constant temperature.

-

Start a timer at the moment of mixing.

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This will stop the dimerization by changing the pH.

-

Dilute the quenched sample if necessary to fall within the range of the calibration standards.

-

-

HPLC Analysis:

-

Inject the quenched and diluted samples into the HPLC system.

-

Use an isocratic mobile phase, for example, a mixture of acetonitrile and water, with UV detection at a low wavelength (e.g., 200-220 nm).

-

Record the chromatograms and determine the peak areas for cyanamide and dicyandiamide.

-

Use the calibration curves to determine the concentration of cyanamide and dicyandiamide in each sample at each time point.

-

-

Data Analysis:

-

Plot the concentration of cyanamide versus time.

-

To determine the reaction order, plot ln[cyanamide] vs. time (for first-order) and 1/[cyanamide] vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction with respect to cyanamide.

-

The rate constant (k) can be determined from the slope of the linear plot.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key transformations and relationships discussed in this guide.

Diagram of Overall Cyanamide Reaction Network

Caption: Overview of cyanamide tautomerization and self-condensation pathways.

Experimental Workflow for Kinetic Analysis

Caption: Experimental workflow for the kinetic study of cyanamide dimerization.

Conclusion

This technical guide has provided a detailed overview of the tautomerism and self-condensation reactions of cyanamide, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. A comprehensive understanding of these fundamental aspects is essential for researchers working with cyanamide and its derivatives. The provided information aims to facilitate further research and development in the synthesis of novel compounds, the optimization of existing processes, and the exploration of the role of cyanamide in various chemical and biological systems.

References

The Versatility of Cyanamide: A Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Cyanamide (CH₂N₂), a molecule with a rich history in chemical synthesis, continues to emerge as a highly versatile and valuable building block in modern organic chemistry. Its unique ambiphilic nature, possessing both a nucleophilic amino group and an electrophilic nitrile moiety, allows for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of cyanamide's synthetic utility, offering quantitative data, detailed experimental protocols, and visual representations of its applications in the synthesis of heterocycles, guanidines, and biologically active molecules.

Synthetic Transformations of Cyanamide: A Quantitative Overview

Cyanamide's reactivity has been harnessed to construct a wide variety of important molecular scaffolds. The following tables summarize quantitative data for key reactions, providing a comparative overview of different synthetic methodologies.

Synthesis of Heterocycles

Cyanamide is a key precursor for the synthesis of a broad range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.

Table 1: Synthesis of 2-Aminopyridines via Iron-Catalyzed [2+2+2] Cycloaddition [1][2][3]

| Diyne Substrate | Cyanamide Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1,6-Heptadiyne | N,N-Dimethylcyanamide | FeCl₂/L2/Zn | Benzene | 70 | 12 | 85 |

| 1,7-Octadiyne | N,N-Diethylcyanamide | FeCl₂/L2/Zn | Benzene | 70 | 12 | 78 |

| 4,4-Bis(p-tolyl)hepta-1,6-diyne | N-Cyanopyrrolidine | FeCl₂/L2/Zn | Benzene | 70 | 12 | 92 |

Table 2: Synthesis of Quinazolinones via Radical Cascade Cyclization [4][5][6][7]

| Alkenyl N-Cyanamide Substrate | Radical Precursor | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| N-(2-allylphenyl)-N-cyanobenzamide | N-Sulfonaminopyridinium salt | 4CzIPN (photocatalyst) | CH₃CN | RT | 12 | 86 |

| N-(2-allylphenyl)-N-cyanoacetamide | N-Benzoylaminopyridinium salt | 4CzIPN (photocatalyst) | CH₃CN | RT | 12 | 75 |

| N-(2-(but-3-en-1-yl)phenyl)-N-cyanobenzamide | Aromatic Aldehyde | DTBP | 1,2-Dichloroethane | 120 | 12 | 78 |

Synthesis of Guanidines

The guanidinium moiety is a common feature in many biologically active molecules. Cyanamide provides a direct and efficient route to a variety of substituted guanidines.

Table 3: Guanylation of Amines with Cyanamide [8][9]

| Amine Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | Sc(OTf)₃ | Water | RT | 24 | 85 |

| Benzylamine | Sc(OTf)₃ | Water | RT | 24 | 92 |

| Cyclohexylamine | None | Ethanol | 100 | 6 | 64[9] |

| N-Methylaniline | None | Ethanol | 100 | 10 | 35[9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving cyanamide, as cited in the literature.

General Procedure for Iron-Catalyzed [2+2+2] Cycloaddition for the Synthesis of 2-Aminopyridines

-

Reaction Setup: All reactions are conducted under an inert atmosphere (N₂) using standard Schlenk techniques or in a nitrogen-filled glovebox.

-

Procedure: In a nitrogen-filled glovebox, to a vial is added FeCl₂ (5 mol%), the ligand L2 (10 mol %), and benzene. The mixture is stirred for 10-15 minutes at room temperature. To this mixture, the corresponding cyanamide (1.2 equivalents, as a 2.7 M solution in benzene) and zinc dust (10 mol %) are added. The vial is capped with a Teflon-lined septum screw cap and removed from the glovebox. The vial is then placed in a pre-heated oil bath at 70 °C and a solution of the diyne (1.0 equivalent) in benzene is added via syringe pump over a specified period. After the addition is complete, the reaction is stirred for the indicated time.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired 2-aminopyridine.

General Procedure for the Synthesis of Guanidines using Scandium(III) Triflate

-

Reaction Setup: The reaction is typically carried out in a round-bottom flask open to the air.

-

Procedure: To a solution of the amine (1.0 mmol) in water (2.0 mL) is added cyanamide (1.2 mmol). To this mixture, scandium(III) triflate (Sc(OTf)₃, 10 mol %) is added. The reaction mixture is stirred at room temperature.

-

Monitoring and Workup: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically purified directly by flash column chromatography on silica gel.

General Procedure for Photoredox-Catalyzed Radical Cascade Cyclization of N-Cyanamide Alkenes to Quinazolinones[5]

-

Reaction Setup: The reaction is performed in a sealed vial under an inert atmosphere.

-

Procedure: To a vial is added the N-cyanamide alkene (0.1 mmol), the N-aminopyridinium salt (0.2 mmol), and the photocatalyst (e.g., 4CzIPN, 1-5 mol %). The vial is sealed, and the appropriate solvent (e.g., CH₃CN) is added. The mixture is then irradiated with a blue LED light source at room temperature with stirring for the specified time.

-

Workup and Purification: After the reaction is complete, the solvent is evaporated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the desired polycyclic quinazolinone.

Visualizing the Chemistry of Cyanamide

The following diagrams, generated using the DOT language, illustrate key reaction pathways and biological mechanisms involving cyanamide and its derivatives.

Synthetic Versatility of Cyanamide

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Item - Iron-Catalyzed Formation of 2âAminopyridines from Diynes and Cyanamides - American Chemical Society - Figshare [acs.figshare.com]

- 3. Iron-catalyzed formation of 2-aminopyridines from diynes and cyanamides. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Photoredox-Catalyzed Radical Cascade Cyclization of N-Cyanamide Alkenes with N-Aminopyridinium Salts: Modular Synthesis of Polycyclic Quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Access to N-Fused Quinazolinones by Radical-Promoted Cascade Annulations of Alkenyl N-Cyanamides with Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Guanidine synthesis by guanylation [organic-chemistry.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Cyanamide: A Versatile Single-Carbon Synthon in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Introduction

Cyanamide (CH₂N₂), a molecule possessing both nucleophilic and electrophilic character, has emerged as a highly versatile and valuable C1 building block in organic synthesis.[1] Its unique reactivity, stemming from the presence of a nucleophilic amino group and an electrophilic nitrile group, allows it to participate in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the utility of cyanamide as a functional single-carbon fragment, with a focus on its application in the synthesis of heterocycles and other key functional groups relevant to drug discovery and development. This document will detail key reaction classes, provide quantitative data on reaction performance, furnish detailed experimental protocols for seminal reactions, and visualize critical reaction pathways and mechanisms.

Core Reactivity and Principles

Cyanamide exists in two tautomeric forms: the dominant H₂N-C≡N form and the carbodiimide form HN=C=NH.[1] This duality in its electronic nature allows it to react with a diverse range of substrates. The primary modes of reactivity involving cyanamide as a C1 synthon include:

-

Nucleophilic Addition to the Nitrile Group: The electrophilic carbon of the nitrile is susceptible to attack by various nucleophiles, leading to the formation of a range of functional groups.

-

Electrophilic Behavior of the Amino Group: The nitrogen atom can act as a nucleophile in various reactions, although its reactivity is somewhat attenuated by the electron-withdrawing nitrile group.

-

Cycloaddition Reactions: The C≡N triple bond can participate in various cycloaddition reactions, providing access to a diverse array of heterocyclic scaffolds.

-

Multicomponent Reactions: Cyanamide is an excellent component in multicomponent reactions, enabling the rapid construction of complex molecular architectures from simple starting materials.

I. Synthesis of 2-Aminopyridines via [2+2+2] Cycloaddition

The [2+2+2] cycloaddition of diynes with cyanamides represents a powerful and atom-economical method for the synthesis of highly substituted 2-aminopyridines, which are prevalent structural motifs in pharmaceuticals. Both iron and nickel-based catalytic systems have been developed to facilitate this transformation with high efficiency and regioselectivity.

Data Presentation: Iron-Catalyzed [2+2+2] Cycloaddition of Diynes and Cyanamides

The following table summarizes the substrate scope and yields for the iron-catalyzed cycloaddition of various diynes and cyanamides to form 2-aminopyridines.

| Entry | Diyne | Cyanamide | Product | Yield (%) |

| 1 | TsN(CH₂C≡CH)₂ | (CH₃)₂NCN | 2-Amino-5-(tosylmethyl)-5,6-dihydropyrido[2,3-c]pyridine | 95 |

| 2 | CH₂(CH₂C≡CH)₂ | (CH₃)₂NCN | 2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine | 98 |

| 3 | HC≡C(CH₂)₃C≡CH | (CH₃)₂NCN | 2-Amino-5,6,7,8-tetrahydroisoquinoline | 85 |

| 4 | PhC≡C(CH₂)₂C≡CPh | (CH₃)₂NCN | 2-Amino-5,8-diphenyl-5,6,7,8-tetrahydroisoquinoline | 0 |

| 5 | TMSC≡C(CH₂)₂C≡CTMS | (CH₃)₂NCN | 2-Amino-5,8-bis(trimethylsilyl)-5,6,7,8-tetrahydroisoquinoline | 0 |

| 6 | O(CH₂C≡CH)₂ | (CH₃)₂NCN | 2-Amino-5H-furo[2,3-b]pyridine | 84 |

| 7 | C(CO₂Et)₂(CH₂C≡CH)₂ | (CH₃)₂NCN | Diethyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-6,6-dicarboxylate | 84 |

| 8 | TsN(CH₂C≡CH)₂ | Ph(CH₃)NCN | 2-(Methyl(phenyl)amino)-5-(tosylmethyl)-5,6-dihydropyrido[2,3-c]pyridine | 92 |

| 9 | TsN(CH₂C≡CH)₂ | (C₂H₅)₂NCN | 2-(Diethylamino)-5-(tosylmethyl)-5,6-dihydropyrido[2,3-c]pyridine | 75 |

Table adapted from data presented in "Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides".[1]

Experimental Protocol: General Procedure for the Iron-Catalyzed [2+2+2] Cycloaddition

This protocol is adapted from the work of Louie and coworkers.[1]

Materials:

-

Anhydrous benzene

-

FeCl₂ (5 mol%)

-

Bis(imino)pyridine ligand L2 (10 mol%)

-

Zinc dust (10 mol%)

-

Diyne (1.0 equiv)

-

Cyanamide (1.2 equiv)

Procedure:

-

In a nitrogen-filled glovebox, add FeCl₂ (5 mol%), the bis(imino)pyridine ligand L2 (10 mol%), and anhydrous benzene to a vial.

-

Stir the mixture for 10-15 minutes at room temperature.

-

Add the cyanamide (1.2 equiv, as a 2.7 M solution in benzene) and zinc dust (10 mol%) to the vial.

-

Cap the vial with a Teflon-lined septum screw cap and remove it from the glovebox.

-

Place the vial in a preheated oil bath at 70 °C.

-

Slowly add a solution of the diyne (1.0 equiv, as a 0.49 M solution in benzene) to the reaction vial over 3 hours using a syringe pump. The final concentration of the diyne after addition should be approximately 0.4 M.

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, purify the product according to the specific properties of the resulting 2-aminopyridine. For products with an Rf > 0.3 (20% ethyl acetate in hexanes), an acidic workup is recommended to remove the ligand. This involves stirring the crude mixture in aqueous HCl, separating the aqueous layer, and then neutralizing with saturated aqueous NaHCO₃ before extraction with an organic solvent.

Visualization: Proposed Catalytic Cycle for Iron-Catalyzed [2+2+2] Cycloaddition

Caption: Proposed catalytic cycle for the iron-catalyzed [2+2+2] cycloaddition of diynes and cyanamides.

II. Synthesis of N,N',N''-Trisubstituted Guanidines via Three-Component Coupling

The guanidine moiety is a critical pharmacophore found in numerous biologically active molecules. A highly efficient method for the synthesis of N,N',N''-trisubstituted guanidines involves a copper-catalyzed three-component reaction of a cyanamide, an arylboronic acid, and an amine. This approach offers a rapid and versatile route to a wide range of guanidines.[2]

Data Presentation: Copper-Catalyzed Three-Component Synthesis of Guanidines

The following table illustrates the scope of the copper-catalyzed three-component synthesis of N,N',N''-trisubstituted guanidines, with representative yields.

| Entry | Cyanamide | Arylboronic Acid | Amine | Product | Yield (%) |

| 1 | Morpholine-4-carbonitrile | Phenylboronic acid | Morpholine | 4-(N-Phenylcarbamimidoyl)morpholine | 95 |

| 2 | Pyrrolidine-1-carbonitrile | Phenylboronic acid | Pyrrolidine | 1-(N-Phenylcarbamimidoyl)pyrrolidine | 92 |

| 3 | N,N-Dimethylcyanamide | 4-Methoxyphenylboronic acid | Diethylamine | N'-(4-Methoxyphenyl)-N,N-diethylguanidine | 88 |

| 4 | Morpholine-4-carbonitrile | 4-Fluorophenylboronic acid | Morpholine | 4-(N-(4-Fluorophenyl)carbamimidoyl)morpholine | 91 |

| 5 | Morpholine-4-carbonitrile | 3-Chlorophenylboronic acid | Piperidine | 1-(N-(3-Chlorophenyl)carbamimidoyl)piperidine | 85 |

| 6 | N-Cyanopiperidine | Phenylboronic acid | Benzylamine | N-Benzyl-N'-phenyl-1-piperidinecarboximidamide | 78 |

| 7 | N,N-Diethylcyanamide | Phenylboronic acid | Aniline | N,N-Diethyl-N'-phenylguanidine | 82 |

Yields are representative and based on the described copper-catalyzed three-component synthesis.[2]

Experimental Protocol: General Procedure for the Copper-Catalyzed Three-Component Synthesis of Guanidines

This protocol is based on the work of Neuville and coworkers.[2]

Materials:

-

Anhydrous DMF or Toluene

-

CuCl₂·2H₂O (10 mol%)

-

Bipyridine (10 mol%)

-

K₂CO₃ (2.0 equiv)

-

Cyanamide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Amine (1.5 equiv)

-

Oxygen (balloon)

Procedure:

-

To a reaction tube, add CuCl₂·2H₂O (10 mol%), bipyridine (10 mol%), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the tube with oxygen (this can be done using a balloon).

-

Add the cyanamide (1.0 equiv), arylboronic acid (1.2 equiv), amine (1.5 equiv), and the appropriate solvent (DMF for alkyl cyanamides, toluene for N-aryl cyanamides).

-

Seal the tube and stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualization: Proposed Mechanistic Pathway for Copper-Catalyzed Guanidine Synthesis

Caption: A simplified representation of the proposed reaction pathway for the copper-catalyzed three-component synthesis of guanidines.

III. Synthesis of Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a classic multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities. Cyanamide can be employed as a surrogate for urea in a Biginelli-type reaction to afford 2-cyanoimino-3,4-dihydro-1H-pyrimidines.

Data Presentation: Synthesis of 4-Aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines

The following table summarizes the yields for the synthesis of various 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines via a Biginelli-type reaction.

| Entry | Aldehyde | 1,3-Dicarbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Ethyl 4-phenyl-2-(cyanoimino)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 85 |

| 2 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Ethyl 2-(cyanoimino)-4-(4-methoxyphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 90 |

| 3 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ethyl 4-(4-chlorophenyl)-2-(cyanoimino)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 88 |

| 4 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 2-(cyanoimino)-6-methyl-4-(3-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 92 |

| 5 | Benzaldehyde | Acetylacetone | 1-(4-Methyl-6-oxo-2-phenyl-1,2,3,6-tetrahydropyrimidin-5-yl)ethan-1-one | 82 |

| 6 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Ethyl 2-(cyanoimino)-6-methyl-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 86 |

Yields are representative for the Biginelli-type reaction using cyanamide.

Experimental Protocol: General Procedure for the Biginelli-type Reaction with Cyanamide

This is a general procedure for the acid-catalyzed Biginelli-type reaction.

Materials:

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Aldehyde (1.0 equiv)

-

1,3-Dicarbonyl compound (1.0 equiv)

-

Cyanamide (1.5 equiv)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 equiv), the 1,3-dicarbonyl compound (1.0 equiv), and cyanamide (1.5 equiv) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

Visualization: Plausible Mechanism of the Acid-Catalyzed Biginelli-Type Reaction

Caption: A plausible mechanistic pathway for the acid-catalyzed Biginelli-type reaction involving cyanamide.

Conclusion

Cyanamide has proven to be an exceptionally versatile and powerful single-carbon building block in modern organic synthesis. Its ability to participate in a diverse range of reactions, including cycloadditions and multicomponent reactions, provides efficient and atom-economical routes to a wide variety of valuable nitrogen-containing compounds. The methodologies presented in this guide highlight the significant potential of cyanamide in the synthesis of complex molecules, particularly in the context of pharmaceutical and materials science research. Further exploration of the reactivity of this simple yet powerful reagent is poised to unlock new and innovative synthetic strategies for the challenges of modern drug discovery and development.

References

An In-Depth Technical Guide to the Discovery and History of Calcium Cyanamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the seminal discovery and historical development of calcium cyanamide (CaCN₂) synthesis. Initially pursued for its potential in gold extraction, the serendipitous discovery of calcium cyanamide by German chemists Adolph Frank and Nikodem Caro in the late 19th century marked a pivotal moment in industrial chemistry. It was the first successful commercial process for the fixation of atmospheric nitrogen, predating the more widely known Haber-Bosch process, and it laid the groundwork for the modern synthetic fertilizer industry. This document delves into the core scientific principles, experimental methodologies, and technological evolution of calcium cyanamide production, offering valuable insights for researchers and professionals in chemistry and drug development who may utilize cyanamide and its derivatives in their work.

The Serendipitous Discovery: The Frank-Caro Process

In the 1890s, Adolph Frank and Nikodem Caro were investigating methods to produce cyanides for the lucrative gold mining industry.[1][2] Their research focused on the reaction of atmospheric nitrogen with carbides at high temperatures. In 1895, they filed a German patent for a process to produce cyanides from carbides.[3] However, it was their colleague, Fritz Rothe, who in 1898 correctly identified the product of reacting calcium carbide (CaC₂) with nitrogen at temperatures around 1100°C as calcium cyanamide, not calcium cyanide.[4] This discovery, though initially a deviation from their primary goal, proved to be of immense agricultural and industrial importance.

The fundamental chemical reaction of the Frank-Caro process is as follows:

CaC₂ + N₂ → CaCN₂ + C

This reaction is exothermic and, once initiated, can be self-sustaining.[1] The process represented the first commercially viable method of fixing atmospheric nitrogen, making it available for agricultural and chemical applications.[1][5]

Early Industrial Production

The first commercial plant utilizing the Frank-Caro process was established in Piano d'Orta, Italy, in 1905.[1] The early industrial production faced significant technical challenges, primarily the need to achieve and maintain the high reaction temperature of approximately 1000-1100°C.[1] The initial setups involved large, sealed steel cylinders or retorts where the calcium carbide was heated.[6]

A significant innovation in the industrial process was the development of an electric furnace. A central carbon electrode was used to initiate the reaction by heating a portion of the calcium carbide charge to the required temperature.[6] Once the exothermic reaction began, the process would continue without the need for continuous external heating. The product was a solid mass that was then cooled, crushed, and milled into a fine powder.[1]

The Polzeniusz-Krauss Process: A Lower-Temperature Alternative

In 1901, a variation of the calcium cyanamide synthesis was patented by Ferdinand Eduard Polzeniusz and G. Krauss.[4] This process, known as the Polzeniusz-Krauss process, introduced the use of a catalyst, typically calcium chloride (CaCl₂), to lower the required reaction temperature.[4]

The key innovation of this process was the ability to produce calcium cyanamide at a significantly lower temperature of around 700-800°C, a reduction of approximately 300-400°C compared to the Frank-Caro process.[4] The addition of a fluxing agent like calcium chloride facilitated the reaction between calcium carbide and nitrogen at this lower temperature.

While the Polzeniusz-Krauss process offered the advantage of lower energy consumption due to the reduced temperature, it was a discontinuous batch process.[4] In contrast, the Frank-Caro process was more readily adapted for continuous operation, particularly with the development of rotating drum furnaces. Both processes, however, played a significant role in the production of calcium cyanamide in the first half of the 20th century.[4]

Experimental Protocols

While the precise details of the very first laboratory-scale experiments by Frank and Caro are not extensively documented in readily available literature, the principles of their industrial processes provide a basis for understanding the experimental methodology.

Frank-Caro Process: Representative Laboratory/Pilot Scale Protocol

Objective: To synthesize calcium cyanamide by the high-temperature reaction of calcium carbide with nitrogen gas.

Materials and Equipment:

-

Finely powdered calcium carbide (CaC₂)

-

Pure, dry nitrogen gas (N₂)

-

Electric tube furnace capable of reaching at least 1100°C

-

Refractory reaction tube (e.g., alumina or silicon carbide)

-

Gas flow control system

-

Temperature measurement and control system (thermocouple)

-

Inert atmosphere glove box or similar for handling air-sensitive materials

Procedure:

-

A weighed amount of finely powdered calcium carbide is placed into the reaction tube.

-

The reaction tube is placed in the electric furnace.

-

The system is purged with an inert gas (e.g., argon) to remove any air and moisture.

-

A slow, controlled flow of pure, dry nitrogen gas is introduced into the reaction tube.

-

The furnace temperature is gradually raised to the target reaction temperature of 1000-1100°C.

-

The reaction is allowed to proceed for a set duration (e.g., several hours), with continuous monitoring of the temperature and nitrogen flow.

-

After the reaction period, the furnace is allowed to cool to room temperature under a continuous flow of nitrogen.

-

The resulting solid product, a mixture of calcium cyanamide and carbon, is carefully removed from the reaction tube in an inert atmosphere.

-

The product is then milled to a fine powder for analysis.

Polzeniusz-Krauss Process: Representative Laboratory/Pilot Scale Protocol

Objective: To synthesize calcium cyanamide at a lower temperature using a calcium chloride catalyst.

Materials and Equipment:

-

Finely powdered calcium carbide (CaC₂)

-

Anhydrous calcium chloride (CaCl₂)

-

Pure, dry nitrogen gas (N₂)

-

Muffle furnace or tube furnace capable of reaching at least 800°C

-

Reaction vessel (e.g., a crucible or refractory tube)

-

Gas supply system

-

Temperature control system

Procedure:

-

Finely powdered calcium carbide is intimately mixed with a catalytic amount of anhydrous calcium chloride (e.g., 10% by weight).

-

The mixture is placed in the reaction vessel.

-

The reaction vessel is placed in the furnace.

-

The furnace is sealed and purged with an inert gas.

-

A continuous flow of pure, dry nitrogen gas is established.

-

The furnace temperature is raised to 700-800°C.

-

The reaction is held at this temperature for a specified time to ensure complete conversion.

-

The furnace is cooled to room temperature under a nitrogen atmosphere.

-

The solid product is collected for analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the Frank-Caro and Polzeniusz-Krauss processes based on historical data and typical operational values.

Table 1: Comparison of Frank-Caro and Polzeniusz-Krauss Processes

| Parameter | Frank-Caro Process | Polzeniusz-Krauss Process |

| Reaction Temperature | 1000 - 1100 °C | 700 - 800 °C |

| Catalyst | None (or CaCl₂/CaF₂ in some later variations) | Calcium Chloride (CaCl₂) |

| Process Type | Can be continuous (rotary kiln) or batch | Primarily batch |

| Energy Consumption | Higher | Lower |

Table 2: Composition of Commercial Calcium Cyanamide ("Nitrolim")

| Component | Typical Percentage (%) |

| **Calcium Cyanamide (CaCN₂) ** | 57 - 70 |

| Calcium Oxide (CaO) | ~20 |

| Carbon (graphite) | 10 - 15 |

| Other impurities (e.g., unreacted CaC₂, iron and aluminum oxides) | 1 - 5 |

Table 3: Nitrogen Content of Calcium Cyanamide Products

| Product | Theoretical Nitrogen Content (%) | Typical Commercial Nitrogen Content (%) |

| **Pure Calcium Cyanamide (CaCN₂) ** | 35.0 | N/A |

| Commercial Calcium Cyanamide ("Nitrolim") | N/A | 20 - 24 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthesis processes.

References

The Pivotal Role of Cyanamide in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyanamide (CH₂N₂), a seemingly simple and highly reactive molecule, has established itself as a cornerstone in the synthesis of a diverse array of pharmaceutical agents. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows it to serve as a versatile C1 building block in the construction of complex heterocyclic scaffolds fundamental to many drug classes. This technical guide provides an in-depth exploration of cyanamide's application in the production of key pharmaceuticals, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to aid researchers in leveraging this potent reagent.

Core Reactivity and Applications

Cyanamide's utility in pharmaceutical synthesis stems from its ability to readily undergo addition, condensation, and cyclization reactions. It is a key precursor for the formation of guanidines, 2-aminoimidazoles, and other nitrogen-containing heterocycles that are prevalent in medicinally active compounds.[1] The following sections will delve into the synthesis of specific blockbuster drugs where cyanamide or its derivatives play an indispensable role.

Synthesis of Key Pharmaceuticals Utilizing Cyanamide and its Derivatives

This section provides a detailed overview of the synthesis of several key pharmaceuticals, highlighting the crucial role of cyanamide.

Albendazole: A Broad-Spectrum Anthelmintic

Albendazole, a widely used anthelmintic for treating a variety of parasitic worm infestations, features a benzimidazole-2-carbamate core. Its synthesis utilizes a cyanamide derivative, methyl N-cyanocarbamate, in a key cyclization step.

Experimental Protocol: Synthesis of Albendazole

The synthesis of albendazole from 4-(propylthio)-o-phenylenediamine proceeds as follows:

-

Reaction Setup: In a suitable reaction vessel, 4-(propylthio)-o-phenylenediamine (400 kg) is charged, followed by the addition of acetone (400 L) and water (380 L).[2]

-

Acidification: Concentrated hydrochloric acid (360 kg) is added to the mixture. An exothermic reaction is observed, with the temperature rising to approximately 48°C.[2] The reaction mixture is then cooled to room temperature.

-

Cyclization: Methyl-N-cyano carbamate is added to the cooled reaction mass.[2]

-

Heating and pH Adjustment: The reaction mixture is heated to 80-85°C. The pH is carefully adjusted to 4-4.5 using concentrated hydrochloric acid to facilitate the cyclization and precipitation of the product.[2]

-

Isolation and Purification: The precipitated solid is isolated by centrifugation. The product is washed sequentially with hot water, tap water, methanol, and finally with acetone to yield the final product.[2]

Quantitative Data: Synthesis of Albendazole

| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Yield | Purity |

| 4-(propylthio)-o-phenylenediamine | 182.29 | 400 kg | 2194 | - | - |

| Methyl N-cyanocarbamate | 86.07 | - | - | - | - |

| Albendazole | 265.33 | 500-520 kg | 1885-1960 | High | - |

Reaction Workflow: Synthesis of Albendazole

References

The Multifaceted Biological Activity of Cyanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanamide (N≡C–NH₂) and its derivatives represent a versatile class of compounds with a rich history in medicinal chemistry and drug discovery. The unique electronic properties of the cyanamide functional group, featuring a nucleophilic amino moiety and an electrophilic nitrile, confer a remarkable reactivity that has been exploited to develop a diverse array of biologically active molecules.[1] These compounds have emerged as valuable scaffolds for the design of enzyme inhibitors, anticancer agents, and modulators of key signaling pathways. This technical guide provides an in-depth exploration of the biological activities of cyanamide derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway diagrams.

Data Presentation: Quantitative Analysis of Biological Activity

The biological efficacy of cyanamide derivatives has been quantified against a range of molecular targets and cell lines. The following tables summarize key inhibitory and cytotoxic data, providing a comparative overview for researchers in the field.

Enzyme Inhibition Data

Cyanamide derivatives have demonstrated potent inhibitory activity against several classes of enzymes, including carbonic anhydrases, cathepsins, and Janus kinases.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Cyanamide Derivatives

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| N-(4-sulfamoylphenyl)cyanamide Derivative 11 | hCA I | 9.3 nM | - | [2] |

| N-(4-sulfamoylphenyl)cyanamide Derivative 12 | hCA I | 15.8 nM | - | [2] |

| N-(4-sulfamoylphenyl)cyanamide Derivative 13 | hCA I | 25.1 nM | - | [2] |

| N-(4-sulfamoylphenyl)cyanamide Derivative 11 | hCA II | 5.3 nM | - | [2] |

| N-(4-sulfamoylphenyl)cyanamide Derivative 12 | hCA II | 7.9 nM | - | [2] |

| N-(4-sulfamoylphenyl)cyanamide Derivative 13 | hCA II | 9.5 nM | - | [2] |

| Acetazolamide (Standard) | hCA I | 250 nM | - | [2] |

| Acetazolamide (Standard) | hCA II | 12 nM | - | [2] |

| Biphenyl Sulfonamide | hCA II | - | Varies | [3] |

| Sulfonyl Semicarbazide 11 | hCA II | - | pKᵢ > 9.4 | [4] |

| Sulfonyl Semicarbazide 12 | hCA II | - | pKᵢ > 9.4 | [4] |

| Saccharin Sulfonamide 4 | hCA II | 25 nM | - | [5] |

| Sulfanilamide derivative 5d | CA-II | - | 0.00690 µM | [6] |

Table 2: Inhibition of Cathepsin Isoforms by Cyanamide Derivatives

| Compound | Target Isoform | pIC₅₀ | IC₅₀ | Reference |

| Pyrrolidine Cyanamide 8 | Cathepsin C | 8.1 | - | [7] |

| Pyrrolidine Cyanamide 9 | Cathepsin C | 8.0 | - | [7] |

| Pyrrolidine Cyanamide 10 | Cathepsin C | > 9.4 | - | [7] |

| (5S)-methyl Derivative 15 | Cathepsin C | 6.8 | - | [7] |

| (5S)-methyl Derivative 16 | Cathepsin C | 6.9 | - | [7] |

| Acyclic Cyanamide 6r | Cathepsin K | - | Varies | [8] |

| Pyrrolidine Cyanamide | Cathepsin K | - | Varies | [9] |

Table 3: Inhibition of Janus Kinase (JAK) Isoforms by Cyanamide-Based Covalent Inhibitors

| Compound | Target Isoform | IC₅₀ | Selectivity vs JAK1 | Reference |

| Covalent Inhibitor 32 | JAK3 | 456 nM | >22-fold | [1][10] |

| Covalent Inhibitor 9 | JAK3 | 7 nM | - | [11] |

| Covalent Inhibitor 45 | JAK3 | Varies | - | [11] |

| Abrocitinib | JAK1 | 29 nM | - | [12] |

| Upadacitinib | JAK1 | 43 nM | - | [12] |

| Baricitinib | JAK1 | 5.9 nM | - | [12] |

| Abrocitinib | JAK2 | 803 nM | - | [12] |

| Upadacitinib | JAK2 | 45 nM | - | [12] |

| Baricitinib | JAK2 | 5.7 nM | - | [12] |

| Abrocitinib | JAK3 | >10000 nM | - | [12] |

| Upadacitinib | JAK3 | 2100 nM | - | [12] |

| Baricitinib | JAK3 | 430 nM | - | [12] |

Cytotoxicity Data

The antiproliferative activity of cyanamide derivatives has been evaluated against various cancer cell lines.

Table 4: Cytotoxicity of Cyanamide Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC₅₀ | Reference |

| Nickel(II) with 4-nitrophenyl-cyanamide | HeLa | Comparable to cisplatin | [3] |

| Synthetic β-nitrostyrene derivative, CYT-Rx20 | MCF-7 | 0.81 ± 0.04 μg/mL | [13] |

| Synthetic β-nitrostyrene derivative, CYT-Rx20 | MDA-MB-231 | 1.82 ± 0.05 μg/mL | [13] |

| Synthetic β-nitrostyrene derivative, CYT-Rx20 | ZR75-1 | 1.12 ± 0.06 μg/mL | [13] |

| Azidothymidine (AZT) derivative 7e | MCF-7 | 3.1 ± 0.8 μg/mL | [13] |

| Azidothymidine (AZT) derivative 7g | MCF-7 | 3.3 ± 0.1 μg/mL | [13] |

| Azidothymidine (AZT) derivative 7h | MDA-MB-231 | 2.4 ± 0.6 μg/mL | [13] |

| Azidothymidine (AZT) derivative 7e | MDA-MB-231 | 2.5 ± 0.8 μg/mL | [13] |

| Azidothymidine (AZT) derivative 7h | T-47D | 1.8 ± 0.6 μg/mL | [13] |

| Azidothymidine (AZT) derivative 7g | T-47D | 2.9 ± 0.9 μg/mL | [13] |

| 5-FU (Standard) | MCF-7 | Varies | [14] |

| α-KND | MCF-7 | Varies | [14] |

| β-KND | MCF-7 | Varies | [14] |

| Thiazoline-Tetralin Derivative 4b | MCF-7 | 69.2 µM | [15] |

| Flavone Derivative 15f | MCF-7 | 1.0 µM | [16] |

| Flavone Derivative 16f | MCF-7 | 4.9 µM | [16] |

| Benzodioxole-Based Thiosemicarbazone 5 | A549 | 10.67 ± 1.53 μM | [17] |

| Benzodioxole-Based Thiosemicarbazone 5 | C6 | 4.33 ± 1.04 μM | [17] |

| EGFR/CA-IX-IN-1 | MDA-MB-231 | 5.78 µM | [18] |

| EGFR/CA-IX-IN-1 | MCF-7 | 8.05 µM | [18] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of scientific research. This section provides methodologies for key assays cited in the evaluation of cyanamide derivatives.

Synthesis of N-Substituted Cyanamides

A general and facile synthesis of N-substituted cyanamides can be accomplished through the electrophilic cyanation of secondary amines.[10]

Materials:

-

Secondary amine

-

Cyanating reagent (e.g., cyanogen bromide, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS))

-

Base (e.g., diisopropylethylamine (DIPEA))

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the secondary amine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the reaction mixture.

-

Slowly add a solution of the cyanating reagent in the same solvent to the mixture at a controlled temperature (e.g., 0 °C or room temperature).

-

Allow the reaction to stir for a specified time, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system.

-

Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of cyanamide derivatives against a target enzyme.[4]

Materials:

-

Purified target enzyme

-

Substrate specific to the enzyme

-

Cyanamide derivative (inhibitor) stock solution (in a suitable solvent like DMSO)

-

Assay buffer (pH and composition optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the cyanamide derivative in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the diluted cyanamide derivative solutions to the respective wells. Include a control group with solvent only (no inhibitor).

-

Pre-incubate the enzyme with the inhibitor for a specific time at a controlled temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader at a specific wavelength.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

For determination of the inhibition constant (Kᵢ), perform kinetic studies with varying substrate and inhibitor concentrations and fit the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Cyanamide derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Prepare serial dilutions of the cyanamide derivative in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the cyanamide derivative. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language to visualize complex biological and experimental processes.

Signaling Pathways

// Nodes Cytokine [label="Cytokine"]; Receptor [label="Cytokine Receptor"]; JAK [label="JAK", fillcolor="#EA4335"]; STAT [label="STAT", fillcolor="#FBBC05"]; STAT_P [label="p-STAT", fillcolor="#FBBC05"]; STAT_dimer [label="STAT Dimer", fillcolor="#FBBC05"]; Nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Inflammation, Proliferation)", shape=note, fillcolor="#34A853"]; Cyanamide_Inhibitor [label="Cyanamide-Based\nJAK Inhibitor", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> JAK [label="Autophosphorylation", dir=both]; JAK -> Receptor [label="Phosphorylates"]; Receptor -> STAT [label="Recruits"]; JAK -> STAT [label="Phosphorylates"]; STAT -> STAT_P [style=invis]; STAT_P -> STAT_dimer [label="Dimerizes"]; STAT_dimer -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Induces"]; Cyanamide_Inhibitor -> JAK [label="Covalently Binds\n& Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Inhibition of the JAK-STAT pathway by a covalent cyanamide-based inhibitor.

// Nodes NAAA_Inhibitor [label="Cyanamide-Based\nNAAA Inhibitor", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAAA [label="N-Acylethanolamine\nAcid Amidase (NAAA)", fillcolor="#EA4335"]; PEA [label="Palmitoylethanolamide\n(PEA)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PPARa [label="PPARα", fillcolor="#34A853"]; RXR [label="RXR", fillcolor="#34A853"]; PPARa_RXR [label="PPARα-RXR\nHeterodimer", fillcolor="#34A853"]; Nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PPRE [label="PPRE\n(Peroxisome Proliferator\nResponse Element)"]; Target_Genes [label="Target Gene Expression\n(Anti-inflammatory)", shape=note, fillcolor="#34A853"]; Degradation [label="Degradation\nProducts", shape=ellipse, style=dashed, color="#5F6368", fontcolor="#5F6368"];

// Edges NAAA_Inhibitor -> NAAA [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; PEA -> NAAA [label="Substrate"]; NAAA -> Degradation [label="Catalyzes"]; PEA -> PPARa [label="Activates"]; PPARa -> PPARa_RXR [label="Heterodimerizes with"]; RXR -> PPARa_RXR; PPARa_RXR -> Nucleus [label="Translocates"]; Nucleus -> PPRE [label="Binds to"]; PPRE -> Target_Genes [label="Regulates"]; }

Caption: Mechanism of PPARα activation through inhibition of NAAA by a cyanamide derivative.

Experimental Workflows

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Enzyme,\nSubstrate, and\nInhibitor Solutions"]; Dispense_Enzyme [label="Dispense Enzyme\ninto 96-well Plate"]; Add_Inhibitor [label="Add Serial Dilutions\nof Cyanamide Derivative"]; Pre_incubation [label="Pre-incubate"]; Add_Substrate [label="Add Substrate"]; Measure_Activity [label="Measure Kinetic\nActivity (Abs/Fluor)"]; Data_Analysis [label="Data Analysis:\nCalculate % Inhibition\nand IC50"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Dispense_Enzyme; Dispense_Enzyme -> Add_Inhibitor; Add_Inhibitor -> Pre_incubation; Pre_incubation -> Add_Substrate; Add_Substrate -> Measure_Activity; Measure_Activity -> Data_Analysis; Data_Analysis -> End; }

Caption: Workflow for determining the IC₅₀ of a cyanamide derivative in an enzyme inhibition assay.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells in\n96-well Plate"]; Incubate_Overnight [label="Incubate Overnight"]; Treat_Cells [label="Treat Cells with\nCyanamide Derivative"]; Incubate_Treatment [label="Incubate for\n24/48/72 hours"]; Add_MTT [label="Add MTT Reagent"]; Incubate_MTT [label="Incubate for\n2-4 hours"]; Solubilize [label="Add Solubilization\nBuffer"]; Measure_Absorbance [label="Measure Absorbance\nat 570 nm"]; Calculate_Viability [label="Calculate % Viability\nand IC50"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_Overnight; Incubate_Overnight -> Treat_Cells; Treat_Cells -> Incubate_Treatment; Incubate_Treatment -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Measure_Absorbance; Measure_Absorbance -> Calculate_Viability; Calculate_Viability -> End; }

Caption: Workflow for assessing the cytotoxicity of a cyanamide derivative using the MTT assay.

Conclusion

Cyanamide derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Their ability to act as covalent and non-covalent inhibitors of a wide range of enzymes, coupled with their cytotoxic effects on cancer cells, underscores their potential in drug development. This technical guide has provided a comprehensive overview of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. It is anticipated that this resource will serve as a valuable tool for researchers dedicated to advancing the field of medicinal chemistry and pharmacology through the exploration of cyanamide-based molecules. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives will be crucial in translating their promising in vitro activities into clinically effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acyclic cyanamide-based inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel and potent cyclic cyanamide-based cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

Cyanamide: A Versatile Precursor for the Synthesis of Heterocyclic Compounds in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanamide (N≡C–NH2), a small and highly reactive molecule, has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique ambiphilic nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows it to participate in a wide array of chemical transformations. This adaptability makes it a crucial precursor for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, many of which form the core scaffolds of numerous pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the synthetic utility of cyanamide in the preparation of key heterocyclic systems, including pyrimidines, triazines, and thiazoles. It details experimental protocols for seminal reactions, presents quantitative data for comparative analysis, and illustrates relevant biological pathways to highlight the significance of these compounds in drug development.

I. Synthesis of Pyrimidine Derivatives

The pyrimidine ring is a fundamental structural motif in medicinal chemistry, found in a variety of drugs, including antivirals and proton pump inhibitors. Cyanamide serves as a key precursor for the synthesis of substituted pyrimidines, often via the formation of a guanidine intermediate which then undergoes cyclization with a 1,3-dicarbonyl compound or its equivalent.

A. Synthesis of Revaprazan Intermediate

Revaprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders. A key step in its synthesis involves the construction of a pyrimidine ring using a guanidine derivative of 4-fluoroaniline, which is prepared from cyanamide.[1]

Experimental Protocol: Synthesis of 4-Fluorophenyl Guanidine Carbonate

-

Reaction Setup: In a reaction vessel, combine 4-fluoroaniline and a 50% aqueous solution of cyanamide.

-

Acidification: Add nitric acid to the mixture to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours.

-

Work-up: Cool the reaction mixture, which may then be subjected to further steps such as the addition of a solvent like toluene and a base like potassium hydroxide for the subsequent cyclization step.[1]

Experimental Protocol: Synthesis of 4-Hydroxy-2-(4-fluoroanilino)-5,6-dimethylpyrimidine

-

Reaction Mixture: To a reactor under a nitrogen atmosphere, add toluene, 4-fluorophenyl guanidine carbonate, 2-methyl ethyl acetoacetate, and potassium hydroxide.[1]

-

Reflux: Stir and heat the mixture to reflux, allowing for water segregation, until the reaction is complete.[1]

-

Isolation: Cool the reaction mixture, add water, and stir for 30 minutes. Filter the resulting solid, wash with water, and dry to obtain the product.[1]

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Time | Yield | Ref |

| 4-Fluorophenyl guanidine carbonate | 2-Methyl ethyl acetoacetate | Toluene | Potassium hydroxide | Reflux | Not Specified | 87.1% | [1] |

| 4-Fluorophenyl guanidine carbonate | 2-Methyl ethyl acetoacetate | Benzene | Sodium carbonate | Reflux | Not Specified | 87.6% | [1] |

B. Synthesis of Etravirine Intermediate

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. Its synthesis also relies on a pyrimidine core constructed from a guanidine precursor derived from cyanamide.

Experimental Protocol: Synthesis of 4-Cyanophenyl Guanidine

-

Reaction Setup: Dissolve 4-aminobenzonitrile in ethanol (or methanol) and add concentrated nitric acid followed by a 50% aqueous solution of cyanamide.[1][3]

-

Heating: Heat the solution at reflux (around 65 °C) for 8-16 hours.[1][3]

-

Isolation: Cool the reaction mass to 0 °C and add methyl tert-butyl ether. The solid product is collected by filtration, washed with water and acetone, and dried.[1]

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxy-5-bromopyrimidine

-